molecular formula C20H22ClN3O5S B2849540 N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896286-91-2

N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2849540
CAS No.: 896286-91-2
M. Wt: 451.92
InChI Key: YKJITPGLFAFWCZ-UHFFFAOYSA-N
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Description

N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry research. This complex amide derivative features a 3-chlorophenyl group and a pyrrolidine ring functionalized with a 4-methoxybenzenesulfonyl unit, a structural motif found in compounds investigated for various biological activities. Research into analogous compounds demonstrates that such structures are frequently explored for their potential interactions with the central nervous system. For instance, related pyrrolidine-2,5-dione (succinimide) derivatives bearing chlorophenyl substituents have shown promising anticonvulsant and antinociceptive properties in preclinical models, with their mechanism of action potentially involving modulation of neuronal voltage-sensitive sodium and calcium channels . Furthermore, structurally sophisticated pyrrolidine-containing molecules, such as VX-765, have been studied as selective interleukin-converting enzyme/caspase-1 inhibitors, highlighting the potential of this chemical class in inflammation research . The presence of the sulfonamide group attached to the pyrrolidine ring is another feature common in pharmacologically active compounds, often contributing to target binding affinity and metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting thorough safety assessments before use.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-29-17-7-9-18(10-8-17)30(27,28)24-11-3-6-16(24)13-22-19(25)20(26)23-15-5-2-4-14(21)12-15/h2,4-5,7-10,12,16H,3,6,11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJITPGLFAFWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-methoxybenzenesulfonyl chloride under basic conditions.

    Attachment of the Chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Oxalamide Moiety: The final step involves the coupling of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings or desulfonylated products.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structural Similarities : Both compounds share a 3-chlorophenyl substituent.
  • Key Differences : The target compound replaces the phthalimide isoindoline core with a pyrrolidine-sulfonamide-ethanediamide system.
  • Functional Implications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, emphasizing thermal stability and polymer compatibility.
  • Data Comparison :

    Property Target Compound 3-Chloro-N-phenyl-phthalimide
    Core Structure Pyrrolidine-sulfonamide-ethanediamide Isoindoline-dione
    Key Functional Groups Sulfonamide, ethanediamide Phthalimide, chloro
    Applications Pharmacological (hypothesized) Polymer synthesis

Piperidine-Based Analogues ()

  • Structural Similarities : Both classes incorporate aromatic amines (e.g., 3-chlorophenyl) and sulfonamide/amide linkages.
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). Smaller rings like pyrrolidine may increase steric hindrance and alter binding kinetics.
    • Substituents : The target’s 4-methoxybenzenesulfonyl group contrasts with simpler benzyl or propionamide groups in piperidine analogues.
  • Functional Implications :
    • Piperidine derivatives (e.g., 1-(3-chlorophenyl)piperazine) are often explored for CNS activity due to their blood-brain barrier penetration.
    • The target’s sulfonamide may enhance solubility, reducing CNS activity but improving peripheral target engagement.
  • Synthetic Routes : Piperidine analogues use reductive amination (sodium triacetoxylborohydride) and acylation (propionyl chloride), whereas the target likely requires sulfonylation and ethanediamide coupling .

Sulfonamide-Containing Compounds ()

  • Structural Similarities : Shared 4-methoxybenzenesulfonyl group (: chromen-2-yl sulfonamide; : bromo-pyrimidinyl sulfonamide).
  • Key Differences :
    • The target’s pyrrolidine-ethanediamide system replaces chromene or pyrimidine cores.
    • Methoxy groups in sulfonamides modulate electron density, affecting reactivity and binding.
  • Functional Implications :
    • Chromen-2-yl sulfonamides () exhibit fluorophenyl motifs linked to anticancer activity.
    • Bromo-pyrimidinyl sulfonamides () show halogen-dependent stability; the target’s chloro group may confer similar metabolic resistance.
  • Synthetic Comparison : Sulfonamide formation via nucleophilic substitution (e.g., piperidine in ) is common, but the target’s pyrrolidine may require stereoselective synthesis .

N-Substituted Acetamides ()

  • Key Differences :
    • The target’s dichlorophenyl group is absent; instead, it has a 3-chlorophenyl and sulfonamide.
    • Crystal structures () show acetamides form R₂²(10) hydrogen-bonded dimers, suggesting the target may adopt similar packing motifs.
  • The target’s sulfonamide could enhance this via broader target affinity. Conformational flexibility in acetamides (dihedral angles 44.5°–77.5°) contrasts with the target’s rigid pyrrolidine, possibly reducing off-target interactions .

Data Tables

Table 1: Functional Group Impact on Properties

Compound Type Key Groups Solubility Bioactivity Hypothesis
Target Compound Sulfonamide, ethanediamide Moderate Enzyme inhibition
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro Low Polymer monomer
Piperidine Analogues Amide, 3-chlorophenyl Variable CNS modulation
Chromen-2-yl Sulfonamide Fluorophenyl, sulfonamide Low Anticancer

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N'-(3-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?

  • Methodology : Synthesis requires multi-step protocols with precise control of reaction parameters. For example:

  • Stepwise coupling : React the chlorophenyl intermediate with the pyrrolidine-methyl precursor under anhydrous conditions (e.g., dichloromethane or DMF as solvents) .
  • Temperature control : Maintain reactions at 0–5°C during amide bond formation to minimize side reactions .
  • Inert atmosphere : Use nitrogen or argon to protect reactive intermediates, especially sulfonyl-containing groups .
    • Analytical validation : Confirm purity and structure via HPLC (>98% purity) and NMR (e.g., ¹H/¹³C for amide protons and sulfonyl group confirmation) .

Q. How do the functional groups in this compound influence its reactivity and stability?

  • Critical groups :

  • 4-Methoxybenzenesulfonyl : Enhances electrophilicity for nucleophilic substitution reactions; sensitive to hydrolysis under acidic/basic conditions .
  • Pyrrolidine-methyl : Provides steric bulk, affecting conformational flexibility and binding interactions .
  • Chlorophenyl moiety : Increases lipophilicity, impacting solubility and membrane permeability .
    • Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the sulfonyl group .

Q. What analytical techniques are most effective for characterizing this compound?

  • Primary methods :

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
  • NMR spectroscopy : Use 2D COSY/HSQC to resolve overlapping signals from the pyrrolidine and chlorophenyl groups .
  • X-ray crystallography : If crystalline, determine bond angles and stereochemistry of the pyrrolidine ring .
    • Purity assessment : Pair reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λmax ~255 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's biological activity?

  • Key modifications :

  • Pyrrolidine substitution : Introduce methyl or fluorine at the pyrrolidine 3-position to modulate steric/electronic effects .
  • Sulfonyl group replacement : Compare with 4-fluoro- or 4-nitrobenzenesulfonyl analogs to enhance target binding .
    • Biological assays :
  • In vitro : Test against receptor/enzyme targets (e.g., GPCRs, kinases) using fluorescence polarization or SPR .
  • In vivo : Assess pharmacokinetics (e.g., Cmax, t½) in rodent models with LC-MS/MS quantification .

Q. What computational strategies are effective for predicting this compound's interaction with biological targets?

  • Docking and MD simulations :

  • Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., cannabinoid receptors, as seen in structurally related compounds) .
  • Run 100-ns MD simulations to evaluate stability of the sulfonyl-pyrrolidine moiety in the binding pocket .
    • QSAR modeling : Train models on analogs (e.g., chlorophenyl derivatives) to predict logP, pIC50, and toxicity .

Q. How can contradictory data on this compound's biological activity be resolved?

  • Case example : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., cell line variability, solvent effects).
  • Resolution steps :

Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and vehicle controls (DMSO ≤0.1%) .

Dose-response validation : Repeat experiments with 8-point dilution series (n ≥ 3 replicates) .

Orthogonal assays : Confirm activity via functional (e.g., cAMP inhibition) and binding (radioligand displacement) assays .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Process optimization :

  • Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of chlorophenyl intermediates .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .
    • Quality control : Implement in-line FTIR to monitor reaction progression and minimize byproducts .

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